6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
“6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . These compounds are known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives and the use of triazolo pyrimidines as starting compounds in multicomponent synthesis of dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidinecarboxylates has been demonstrated .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been studied using X-ray crystallography . This technique allows for a detailed understanding of the molecule’s structure, which can guide the design of new compounds with desired properties.Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones with iodobenzene diacetate (IBD) in dichloromethane gives rise to [1,2,4]triazolo[4,3-c]pyrimidine derivatives .Scientific Research Applications
Anticancer Properties
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has shown promise as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects on cancer cells. These derivatives exhibit potential as selective inhibitors of specific kinases or receptors involved in cancer progression .
Antimicrobial Activity
The [1,2,4]triazolo[1,5-a]pyrimidine nucleus has been investigated for its antimicrobial properties. Scientists have explored its effectiveness against bacterial, fungal, and viral pathogens. These compounds could serve as leads for developing novel antimicrobial agents .
Anti-Tubercular Agents
The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been studied as potential anti-tubercular drugs. Their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, is of particular interest. These compounds may offer an alternative to existing treatments .
CB2 Cannabinoid Agonists
Researchers have identified [1,2,4]triazolo[1,5-a]pyrimidines as CB2 cannabinoid receptor agonists. These compounds interact with the endocannabinoid system and may have applications in pain management, inflammation, and neuroprotection .
Feticide Research
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been explored for its potential as a feticide. Scientists investigate its effects on embryonic development and its ability to selectively target abnormal cells during pregnancy .
Adenosine Antagonists
Compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine nucleus behave as selective antagonists for human A2A and A3 adenosine receptor subtypes. These receptors play a role in various diseases, including Parkinson’s disease. Modulating these receptors could lead to therapeutic interventions .
Other Applications
Beyond the mentioned fields, [1,2,4]triazolo[1,5-a]pyrimidines have been investigated for their potential as Hsp90 modulators, inhibitors of Shiga toxin trafficking, and more . The wide range of biological activities exhibited by these compounds continues to inspire synthetic organic and medicinal chemists.
Mechanism of Action
While the exact mechanism of action for “6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is not specified, compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been found to exhibit various biological activities. For instance, some compounds have shown inhibitory activity against tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, including “6-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine”, holds promise for the development of new therapeutic agents due to their wide range of biological activities . Future research could focus on further exploring the pharmacological activities of these compounds, optimizing their synthesis, and investigating their safety profiles.
properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c1-9-13(7-11-3-5-12(15)6-4-11)10(2)19-14(18-9)16-8-17-19/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBZJXUVVGFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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